rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid
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Overview
Description
Rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18. The purity is usually 95%.
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Scientific Research Applications
Structural Elucidation and Synthesis
Halogenated Carboxylic Acids : Halogenated carboxylic acids, closely related to rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid, have been vital in chemical synthesis and biochemical studies. The structural elucidation of these compounds provides insights into intermolecular interactions, hydrogen bonding motifs, and preferred conformations in solid states (Seidel et al., 2020).
Enantiomerically Pure Compounds : The study of enantiomerically pure and racemic versions of related compounds has been essential for understanding their chemical properties and potential applications in various fields, including pharmacology (Zhu et al., 2009).
Chemical Reactions and Transformations
Ketol-Type Rearrangement : A novel tetrahydrofuran derivative, related to the compound , was synthesized through a tertiary ketol-type rearrangement, showcasing the compound's potential in complex chemical transformations (Drewes et al., 1993).
One-Step Synthesis Techniques : Research has been conducted on one-step synthesis methods for related furo[3,4-c]pyran derivatives, indicating the versatility and efficiency of synthesizing these compounds for various applications (Martín et al., 1991).
Catalyzed Reactions
B(C6F5)3-Catalyzed Prins/Ritter Reaction : This study explores the novel synthesis of hexahydro-1H-furo[3,4-c]pyranyl amide derivatives through a catalyzed reaction, demonstrating the compound's role in advanced synthetic chemistry (Reddy et al., 2014).
InCl3-Promoted Cyclization : InCl3-promoted cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives shows the compound's utility in generating novel structures via innovative catalytic processes (Reddy et al., 2012).
Applications in Biochemistry and Medicine
Anti-Tumor Activity : A study on the synthesis and evaluation of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, related to the compound of interest, revealed potent anti-tumor activity in certain cell lines, indicating potential biomedical applications (Wang et al., 2011).
Cytotoxic Derivatives : The isolation and identification of cytotoxic pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one derivatives, which are structurally related to this compound, from the fungus Phellinus igniarius, indicate potential applications in cancer research and therapy (Mo et al., 2004).
Safety and Hazards
According to the available safety information, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . For complete safety information, please refer to the compound’s MSDS .
Properties
IUPAC Name |
(1R,3aS,7aS)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-8(10)7-6-1-2-11-3-5(6)4-12-7/h5-7H,1-4H2,(H,9,10)/t5-,6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVDZTINHSQBKZ-LYFYHCNISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C(OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]2[C@H]1[C@@H](OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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